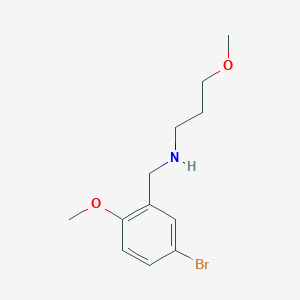![molecular formula C11H20N2O3 B262106 2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)
2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MOA-728 or 728 Compound and is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of MOA-728 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to the neuroprotective effects observed.
Biochemical and Physiological Effects:
MOA-728 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA, which is involved in the regulation of neuronal activity. Additionally, MOA-728 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MOA-728 in scientific research is that it has been extensively studied and has a well-established mechanism of action. Additionally, it has been shown to have a range of potential therapeutic applications. However, a limitation of using MOA-728 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
Orientations Futures
There are several potential future directions for research on MOA-728. One area of interest is its potential use in treating drug addiction and depression. Additionally, further research is needed to fully understand its mechanism of action and the extent of its neuroprotective effects. Finally, there is potential for the development of new compounds based on the structure of MOA-728 that may have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate involves the reaction of 3-methyl-1-butanol with piperazine in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with acetic anhydride to form the final compound.
Applications De Recherche Scientifique
MOA-728 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MOA-728 has been studied for its potential use in treating drug addiction and depression.
Propriétés
Nom du produit |
2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate |
|---|---|
Formule moléculaire |
C11H20N2O3 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)3-5-13-6-4-12-11(16)9(13)7-10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) |
Clé InChI |
YQJBOZOURRLWKG-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)O |
SMILES canonique |
CC(C)CC[NH+]1CCNC(=O)C1CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)






![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)

